3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, including the construction of the pyrimidine and pyrrolidine rings, followed by their functionalization and coupling with the benzamide moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Catalysts: Pd/C, NaH, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with target selectivity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Pyrimidine Derivatives: Compounds with pyrimidine rings, such as 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activity and target selectivity. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-methoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H25N5O2/c1-16-14-21(28-12-3-4-13-28)27-23(24-16)26-19-10-8-18(9-11-19)25-22(29)17-6-5-7-20(15-17)30-2/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,25,29)(H,24,26,27) |
InChI Key |
YVDAHHOHSCLLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N4CCCC4 |
Origin of Product |
United States |
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